Belotecan vs. Topotecan: Superior Overall Survival in Sensitive-Relapsed Small-Cell Lung Cancer
In a randomized Phase 2b study (n=164) comparing belotecan (0.5 mg/m²) and topotecan (1.5 mg/m²) in sensitive-relapsed SCLC patients, median overall survival was significantly longer with belotecan (13.2 months vs. 8.2 months; HR=0.69, 95% CI 0.48–0.99) [1]. The objective response rate trended higher (33% vs. 21%, p=0.09) and disease control rate was significantly improved (85% vs. 70%, p=0.030) [1]. Notably, more belotecan recipients completed all six treatment cycles (53% vs. 35%, p=0.022) [1].
| Evidence Dimension | Median Overall Survival |
|---|---|
| Target Compound Data | 13.2 months |
| Comparator Or Baseline | Topotecan: 8.2 months |
| Quantified Difference | +5.0 months; HR=0.69 (95% CI 0.48–0.99) |
| Conditions | Phase 2b randomized trial; belotecan 0.5 mg/m² vs. topotecan 1.5 mg/m² IV days 1–5 q21d; sensitive-relapsed SCLC patients |
Why This Matters
A 5-month survival advantage in a disease with median OS <12 months represents a clinically meaningful differentiation that directly impacts therapeutic selection and procurement decisions for SCLC research or treatment.
- [1] Kang, J. H., Lee, K. H., Kim, D. W., Kim, S. W., Kim, H. R., Kim, J. H., ... & Kim, H. T. (2021). A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer. British Journal of Cancer, 124(4), 713-720. View Source
